5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione
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Overview
Description
5-(Trifluoromethyl)-1H-indene-1,3(2H)-dione: trifluoromethyl indene-1,3-dione , is an organic compound with the following chemical structure:
Structure: C9H3F3O2
This compound features a trifluoromethyl group (-CF₃) attached to an indene ring system
Preparation Methods
Synthetic Routes: Several synthetic methods exist for preparing trifluoromethyl indene-1,3-dione. Here are some common approaches:
Trifluoromethylation of Indene Derivatives:
Industrial Production Methods: While industrial-scale production methods for this specific compound may not be well-documented, academic research continues to explore efficient and scalable routes.
Chemical Reactions Analysis
Reactivity: Trifluoromethyl indene-1,3-dione can undergo various reactions, including:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction of the carbonyl group is possible.
Substitution: Substituent modifications can occur.
- Other reagents may include metal salts, bases, and transition metal catalysts.
Trifluoromethyltrimethylsilane (TMSCF₃): is commonly used for trifluoromethylation reactions .
Scientific Research Applications
Trifluoromethyl indene-1,3-dione finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for therapeutic properties.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism by which trifluoromethyl indene-1,3-dione exerts its effects depends on its specific applications. It likely interacts with molecular targets and pathways relevant to its intended use.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related structures and their unique features.
Properties
Molecular Formula |
C10H5F3O2 |
---|---|
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-(trifluoromethyl)indene-1,3-dione |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)5-1-2-6-7(3-5)9(15)4-8(6)14/h1-3H,4H2 |
InChI Key |
DWHXPOXJNBTBEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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